molecular formula C9H13BrN2O2 B6204863 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid CAS No. 1894730-75-6

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid

Cat. No. B6204863
CAS RN: 1894730-75-6
M. Wt: 261.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid (BDMPPA) is a synthetic organic compound with a wide range of applications in the field of chemistry. It is a carboxylic acid derivative of a pyrazole, a five-membered heterocyclic compound containing three nitrogen atoms. BDMPPA is used as a reagent in the synthesis of other compounds, as an inhibitor of enzymes, and as a fluorescent probe for biological imaging.

Scientific Research Applications

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid is widely used in research laboratories for its ability to inhibit enzymes, such as cyclooxygenase-2 (COX-2), and as a fluorescent probe for biological imaging. It has been used in studies of the structure and function of proteins, as well as for the identification of novel drug targets. It has also been used in the synthesis of other compounds, such as peptides and amino acids.

Mechanism of Action

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the formation of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX-2, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid is able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid have been studied in a variety of animal models. In mice, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. In rats, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid has been shown to reduce the levels of inflammatory cytokines and to reduce the severity of symptoms in a model of colitis. Furthermore, in rats, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid has been shown to reduce the levels of cholesterol in the blood.

Advantages and Limitations for Lab Experiments

The use of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a high purity. Furthermore, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid has a wide range of applications, from enzyme inhibition to fluorescent imaging. However, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid is not without its limitations. It is not very soluble in water and has a low solubility in organic solvents, making it difficult to use in certain experiments.

Future Directions

The future directions for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid are numerous. It could be used in the development of new inhibitors of enzymes, such as COX-2, and in the development of new fluorescent probes for biological imaging. It could also be used in the synthesis of new compounds, such as peptides and amino acids. Furthermore, further research could be conducted on the biochemical and physiological effects of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid, as well as its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid is achieved by reacting 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-methylpropanoic acid in the presence of anhydrous sodium acetate. The reaction is conducted in an aqueous medium at a temperature of 80 °C for a period of 8 hours. The resulting product is then purified by recrystallization and the purity is determined by HPLC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole with 2-methylpropanoic acid in the presence of a suitable reagent.", "Starting Materials": [ "4-bromo-1,5-dimethyl-1H-pyrazole", "2-methylpropanoic acid" ], "Reaction": [ "To a solution of 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 g, 5.2 mmol) in dry tetrahydrofuran (THF) (10 mL) under nitrogen, add 2-methylpropanoic acid (0.8 g, 6.2 mmol) and N,N'-dicyclohexylcarbodiimide (DCC) (1.5 g, 7.2 mmol).", "Stir the reaction mixture at room temperature for 24 hours.", "Filter the precipitated dicyclohexylurea and wash the filter cake with THF.", "Concentrate the filtrate under reduced pressure and dissolve the residue in ethyl acetate (EtOAc) (20 mL).", "Wash the organic layer with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.", "Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired product as a white solid (0.8 g, 60% yield)." ] }

CAS RN

1894730-75-6

Product Name

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.